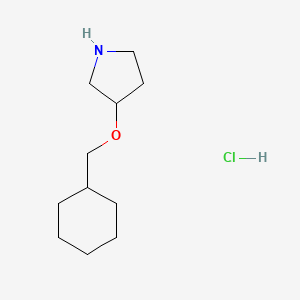

3-(Cyclohexylmethoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(cyclohexylmethoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h10-12H,1-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSDWCXUCUBBKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2CCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathways for 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride.

Topic: Synthesis Pathways for 3-(Cyclohexylmethoxy)pyrrolidine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: Strategic Synthesis of a Lipophilic Scaffold

This compound is a valuable saturated heterocycle often utilized in medicinal chemistry to introduce lipophilicity and three-dimensionality (Fsp3 character) into drug candidates. Unlike flat aromatic ethers, the cyclohexylmethoxy group provides bulk and metabolic stability, while the pyrrolidine ring serves as a versatile amine handle.

This guide details the synthesis of this target with a focus on process safety , stereochemical integrity , and scalability . We explore two primary pathways: the industry-standard Williamson Ether Synthesis (Route A) and a scalable Phase Transfer Catalysis (Route B) for larger batches.

Key Technical Challenges:

-

Alkylation Efficiency: Reacting a secondary alkoxide (sterically hindered) with a primary alkyl halide.

-

Elimination Competition: Minimizing E2 elimination of the alkylating agent.

-

Salt Stoichiometry: Ensuring complete conversion to the mono-hydrochloride salt for stability.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the ether linkage. The most reliable disconnection breaks the C-O bond, revealing a nucleophilic pyrrolidine core and an electrophilic cyclohexyl fragment.

Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the ether linkage prior to amine deprotection.

Route A: Classical Williamson Ether Synthesis (Laboratory Standard)

This route is the "Gold Standard" for small-to-medium scale synthesis (mg to 100g). It utilizes Sodium Hydride (NaH) to generate a hard alkoxide nucleophile.

3.1 Mechanistic Insight

The reaction proceeds via an irreversible deprotonation of the secondary alcohol on the pyrrolidine ring (

-

Why NaH? The high

of the alcohol requires a base stronger than hydroxide to drive the equilibrium completely to the alkoxide. -

Why Cyclohexylmethyl bromide? It is a primary halide, significantly reducing the risk of steric clash compared to reacting a secondary halide with a secondary alkoxide.

3.2 Step-by-Step Protocol

Step 1: O-Alkylation

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel.

-

Reagent Prep: Charge NaH (60% dispersion in mineral oil, 1.2 equiv) into the flask. Wash with dry hexanes (

) to remove oil if downstream purification is sensitive to grease; otherwise, use as is. Suspend in anhydrous DMF (Dimethylformamide) or NMP . -

Alkoxide Formation: Cool to

.[1] Add N-Boc-3-pyrrolidinol (1.0 equiv) dissolved in minimum DMF dropwise. Caution: Hydrogen gas evolution. Stir for 30–45 mins at -

Alkylation: Cool back to

. Add (Bromomethyl)cyclohexane (1.2 equiv) dropwise. -

Reaction: Allow to warm to RT. If TLC shows unreacted starting material after 4 hours, heat to

.-

Self-Validating Check: The reaction mixture should turn from a grey suspension to a clearer, slightly yellow solution as the alkoxide is consumed.

-

-

Workup: Quench carefully with sat.

. Extract with EtOAc (

Step 2: Deprotection & Salt Formation

-

Dissolution: Dissolve the crude N-Boc ether in 1,4-Dioxane (5 volumes).

-

Acidolysis: Add 4M HCl in Dioxane (5 equiv) at

. Stir at RT for 2–4 hours.-

Monitoring: CO2 gas evolution will be observed.

-

-

Isolation: The product often precipitates as a white solid. Dilute with Diethyl Ether (

) to maximize precipitation. Filter and wash with cold ether.

3.3 Critical Process Parameters (CPPs)

| Parameter | Specification | Impact on Quality |

| Water Content | Water destroys NaH and competes for the alkyl halide, forming cyclohexylmethanol impurity. | |

| Temperature | Higher temperatures promote elimination of the alkyl bromide to methylenecyclohexane. | |

| Stoichiometry | 1.1–1.2 eq Alkyl Halide | Excess halide ensures complete conversion of the expensive chiral pyrrolidine. |

Route B: Phase Transfer Catalysis (Scalable/Green)

For kilogram-scale operations, handling NaH is hazardous. Phase Transfer Catalysis (PTC) offers a safer liquid-liquid alternative using concentrated hydroxide.

4.1 The System

-

Organic Phase: Toluene (Solvent), Alkyl Halide, Substrate.

-

Aqueous Phase: 50% NaOH or KOH.

-

Catalyst: Tetrabutylammonium hydrogen sulfate (

) or Tetrabutylammonium iodide (

4.2 Workflow Diagram

Figure 2: Biphasic reaction workflow eliminating the need for anhydrous solvents and pyrophoric bases.

4.3 Protocol Differences

-

Mix N-Boc-3-pyrrolidinol and (Bromomethyl)cyclohexane in Toluene (3 volumes).

-

Add TBAI (0.05 equiv).

-

Add 50% NaOH (5 equiv) with vigorous agitation (high shear stirring is critical).

-

Heat to

for 12–18 hours. -

Advantage: Upon completion, stop stirring; layers separate instantly. The product is in the top toluene layer.

Analytical Profile & Quality Control

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

5.1 NMR Interpretation (

NMR, 400 MHz,

)

- 4.10 - 4.20 (m, 1H): The methine proton at the 3-position of the pyrrolidine. This shifts downfield due to the ether oxygen.

-

3.30 - 3.45 (d, 2H): The distinctive doublet of the

-

3.20 - 3.50 (m, 4H): Pyrrolidine ring protons (

- 0.90 - 1.80 (m, 11H): The cyclohexyl envelope.

5.2 Troubleshooting Impurities

-

Impurity A (Cyclohexylmethanol): Result of moisture in Route A. Detectable by a triplet at

ppm (free alcohol). -

Impurity B (Methylenecyclohexane): Result of elimination. Volatile, usually removed during workup, but check olefinic region (

ppm).

References

-

Williamson Ether Synthesis Mechanism & Scope

-

General Protocol for 3-Alkoxypyrrolidines (Medicinal Chemistry Context)

- Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Novel CCR1 Antagonists." (See experimental section for ether synthesis on pyrrolidine scaffolds).

-

[Link] (General Journal Link - Specific protocols are standard across various issues).

-

Phase Transfer Catalysis for Etherification

-

Handling of Sodium Hydride

- Chemical Safety Facts. "Sodium Hydride Safety Guide."

-

[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its significance as a "privileged scaffold".[3] This technical guide provides an in-depth exploration of the therapeutic applications of substituted pyrrolidines, delving into their synthesis, mechanisms of action, and clinical relevance across a spectrum of diseases. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending fundamental principles with practical insights to inspire and guide future therapeutic innovations centered on this versatile heterocyclic system.

The Enduring Significance of the Pyrrolidine Core

The pyrrolidine moiety's success in drug design can be attributed to its unique physicochemical properties, including its hydrophilicity, basicity, and structural rigidity.[1][4] These characteristics contribute to favorable pharmacokinetic profiles, enhancing solubility, bioavailability, and the ability to forge critical interactions with biological targets such as enzymes, receptors, and DNA.[1] The non-planar, "puckered" conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, enabling the precise positioning of substituents to optimize target engagement.[5] Furthermore, the synthetic tractability of the pyrrolidine skeleton permits extensive modifications, facilitating the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Therapeutic Frontiers of Substituted Pyrrolidines

The versatility of the pyrrolidine scaffold is reflected in its broad range of therapeutic applications, spanning metabolic disorders, oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][6][7]

Antidiabetic Agents: Targeting Glycemic Control

Substituted pyrrolidines have revolutionized the management of type 2 diabetes mellitus (T2DM), primarily through the development of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][8]

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, pyrrolidine-based drugs prolong the activity of incretins, leading to enhanced glycemic control.[1] The pyrrolidine scaffold acts as a proline mimic, effectively binding to the active site of the DPP-4 enzyme.[9][10]

A key feature of many pyrrolidine-based DPP-4 inhibitors is the presence of a nitrile group, which forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site.[11] This interaction, along with hydrogen bonding and hydrophobic interactions within the S1 and S2 pockets of the enzyme, contributes to their high potency and selectivity.[1]

Prominent DPP-4 Inhibitors:

| Compound | Key Structural Feature | Notable Activity |

| Vildagliptin | Cyanopyrrolidine | Potent and selective DPP-4 inhibitor |

| Saxagliptin | Cyanopyrrolidine with an adamantyl group | Enhanced binding affinity |

| Teneligliptin | Pyrrolidine with a thiazolidine ring | Strong and sustained DPP-4 inhibition |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a standard fluorometric assay to determine the in vitro inhibitory activity of substituted pyrrolidines against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (substituted pyrrolidines) dissolved in DMSO

-

Positive control (e.g., Vildagliptin)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of DPP-4 enzyme and substrate in assay buffer at the desired concentrations.

-

Compound Dilution: Prepare serial dilutions of the test compounds and positive control in assay buffer. The final DMSO concentration should be kept below 1%.

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the DPP-4 enzyme solution.

-

Add 25 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add 25 µL of the DPP-4 substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence in kinetic mode at 37°C for 15-30 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[12][13]

-

Anticancer Agents: Targeting Uncontrolled Cell Proliferation

The pyrrolidine scaffold is a key component in a number of anticancer drugs, where its structural features contribute to target specificity and efficacy.[1] Functionalized pyrrolidine derivatives have been shown to inhibit various oncogenic pathways, including the PI3K/AKT/mTOR and vascular endothelial growth factor (VEGF) signaling pathways.[1]

Mechanism of Action: Diverse Anticancer Strategies

Substituted pyrrolidines exert their anticancer effects through a variety of mechanisms:

-

Enzyme Inhibition: Pyrrolidine derivatives can inhibit enzymes crucial for cancer cell survival and proliferation, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[1]

-

Signaling Pathway Modulation: As mentioned, these compounds can interfere with critical signaling cascades like the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer, leading to reduced cell growth and survival.[1][14]

-

DNA Interaction: Some pyrrolidine-containing compounds can interact with DNA, leading to cell cycle arrest and apoptosis.

-

Receptor Antagonism: Certain derivatives act as antagonists for receptors involved in cancer metastasis, such as the chemokine receptor CXCR4.[2][10]

Illustrative Anticancer Pyrrolidines:

| Compound Class | Target/Mechanism | Example IC50/Activity |

| Spirooxindole-pyrrolidines | MDM2/GPX4 inhibition | Ki: 0.24 ± 0.06 µM for MDM2 |

| Thiosemicarbazone-pyrrolidine-copper(II) complexes | Proliferation of various cancer cell lines | IC50: 0.99 ± 0.09 µM against SW480 cells |

| Pyrrolidine-thiazole derivatives | Antibacterial and cytotoxic | MIC: 21.70 ± 0.36 µg/mL against B. cereus |

Signaling Pathway: The PI3K/AKT/mTOR Cascade

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The following diagram illustrates the key components of this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (substituted pyrrolidines) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.1% NP40, 4 mM HCl in isopropanol)

-

96-well clear flat-bottom microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3][15][16]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.[16]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[15]

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antiviral Agents: Combating Viral Infections

The pyrrolidine scaffold is present in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[7][11] The unique structural features of pyrrolidine derivatives enable them to effectively inhibit viral replication and other key processes in the viral life cycle.

Mechanism of Action: Targeting Viral Machinery

The antiviral mechanisms of substituted pyrrolidines are diverse and virus-specific:

-

Protease Inhibition: Many pyrrolidine-containing HCV drugs, such as Telaprevir, are potent inhibitors of the NS3/4A serine protease, an enzyme essential for viral replication.[7][11]

-

Inhibition of Viral Replication and Transcription: Pyrrolidine dithiocarbamate (PDTC) has been shown to inhibit the replication of various RNA viruses, including influenza virus and rhinoviruses.[5][7][17] Its mechanism may involve the chelation of zinc ions, which are necessary for the function of viral RNA-dependent RNA polymerase, thereby inhibiting viral gene replication and transcription.[7][18]

-

Modulation of Host Cell Pathways: PDTC can also modulate host cell pathways, such as the NF-κB signaling pathway, which can impact the cellular environment for viral replication.[5][9] It may also interfere with the ubiquitin-proteasome system, which can affect viral protein processing and stability.[9]

Examples of Antiviral Pyrrolidine Derivatives:

| Compound | Virus Targeted | Mechanism of Action |

| Telaprevir | Hepatitis C Virus (HCV) | NS3/4A Protease Inhibitor |

| Asunaprevir | Hepatitis C Virus (HCV) | NS3 Protease Inhibitor |

| Daclatasvir | Hepatitis C Virus (HCV) | NS5A Replication Complex Inhibitor |

| Pyrrolidine Dithiocarbamate (PDTC) | Influenza, Rhinoviruses, Poliovirus, HSV | Inhibition of viral replication and transcription, modulation of host pathways |

Experimental Workflow: In Vitro Antiviral Assay (CPE Reduction Assay)

This protocol describes a general method for assessing the antiviral activity of substituted pyrrolidines by measuring the reduction of viral-induced cytopathic effect (CPE).

Caption: Workflow for a CPE reduction antiviral assay.

Central Nervous System (CNS) Agents: Modulating Neurological Function

Substituted pyrrolidines have a long history of use in treating CNS disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[2][6][19] Their ability to cross the blood-brain barrier and interact with various CNS targets makes them valuable therapeutic agents.

Mechanisms of Action in the CNS:

-

Enzyme Inhibition: Pyrrolidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease.[19] By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, which is important for memory and cognitive function.

-

Receptor Modulation: These compounds can act as modulators of various CNS receptors, including dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[12][19]

-

Ion Channel Blockade: Some pyrrolidine derivatives exhibit anticonvulsant properties by blocking ion channels in the brain, thereby reducing neuronal excitability.[2]

Notable CNS-Active Pyrrolidines:

| Compound | Therapeutic Area | Mechanism of Action |

| Aniracetam | Nootropic (Cognitive Enhancer) | Modulator of AMPA receptors |

| Procyclidine | Parkinson's Disease | Anticholinergic |

| Ethosuximide | Epilepsy | T-type calcium channel blocker |

| Rolipram | Antidepressant | Phosphodiesterase-4 (PDE4) inhibitor |

Stereoselective Synthesis: The Key to Biological Activity

The stereochemistry of substituted pyrrolidines is often critical for their biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Key Strategies for Stereoselective Synthesis:

-

[3+2] Cycloaddition Reactions: The asymmetric [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the enantioselective synthesis of highly functionalized pyrrolidines.[1] Chiral catalysts, such as those based on copper(I) or silver(I) with chiral ligands, are often employed to control the stereochemical outcome.[20]

-

Organocatalysis: Chiral secondary amines, particularly proline and its derivatives, are effective organocatalysts for the asymmetric synthesis of substituted pyrrolidines.[1]

-

Synthesis from Chiral Precursors: Proline and 4-hydroxyproline are readily available chiral building blocks that can be elaborated into a wide range of stereochemically defined pyrrolidine derivatives.[2][5]

Experimental Protocol: Asymmetric [3+2] Cycloaddition

This protocol provides a general procedure for the silver-catalyzed asymmetric 1,3-dipolar cycloaddition for the synthesis of chiral pyrrolidines.

Materials:

-

Silver salt (e.g., AgOAc, 5 mol%)

-

Chiral ligand (e.g., a phosphine-based ligand, 5.5 mol%)

-

Imine (1.0 equiv.)

-

Dipolarophile (e.g., an electron-deficient alkene, 1.2 equiv.)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine the silver salt and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Reaction Setup: Cool the catalyst solution to the optimized temperature (e.g., -20°C).

-

Addition of Reactants: Add the imine followed by the dipolarophile to the catalyst solution.

-

Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor its progress using thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product using chiral HPLC.[21]

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

-

Multitargeted Ligands: The development of pyrrolidine-based compounds that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[22]

-

Novel Synthetic Methodologies: The discovery of new and more efficient stereoselective synthetic methods will be crucial for accessing novel and structurally diverse pyrrolidine derivatives.

-

Targeted Drug Delivery: The incorporation of pyrrolidine scaffolds into prodrugs and targeted delivery systems can enhance their therapeutic efficacy and reduce off-target side effects.[1]

References

-

Verma, S. K., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis Online. [Link]

-

(2022, February 4). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. [Link]

-

Poyraz, S., et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Verma, S. K., et al. (2025, May 12). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. [Link]

-

Wang, J. Y., et al. (2022, August 9). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Jove. [Link]

-

Verma, S. K., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis Online. [Link]

-

Zhang, J., et al. (2007, April 1). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Chen, Y., et al. (2013, August 15). Pyrrolidine dithiocarbamate inhibits herpes simplex virus 1 and 2 replication, and its activity may be mediated through dysregulation of the ubiquitin-proteasome system. PubMed. [Link]

-

(2025, August 7). Antiviral function of pyrrolidine dithiocarbamate against influenza virus: The inhibition of viral gene replication and transcription. ResearchGate. [Link]

-

da Silva, A. B. F., et al. (2012). A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. Molecules. [Link]

-

Akhavan, M., & Bekhradnia, A. (2021, April 20). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

-

Poyraz, S., et al. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

(2025, August 6). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

-

(2002, June 15). Antiviral Effects of Pyrrolidine Dithiocarbamate on Human Rhinoviruses. Journal of Virology. [Link]

-

Uchide, N., & Ohyama, K. (2003, July 1). Antiviral function of pyrrolidine dithiocarbamate against influenza virus: the inhibition of viral gene replication and transcription. Journal of Antimicrobial Chemotherapy. [Link]

-

(2002, June 15). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. PubMed. [Link]

-

Nguyen, V., et al. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. [Link]

-

Bhat, M. A., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research. [Link]

-

Uchide, N., & Ohyama, K. (2003, July 1). Antiviral function of pyrrolidine dithiocarbamate against influenza virus: the inhibition of viral gene replication and transcription. Oxford Academic. [Link]

-

Nguyen, T. T. H., et al. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

-

Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). [Link]

-

El-Sayed, M. A. A., et al. (2024, September 17). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research. [Link]

-

(n.d.). DPP-IV–Inhibitory Activity Assay. Bio-protocol. [Link]

-

Li, Y., et al. (2020). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. [Link]

-

(n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

-

SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

-

Zhang, J., et al. (2007, April 1). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. PubMed. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. [Link]

-

Verma, S. K., et al. (2025, May 12). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. [Link]

-

(n.d.). Simplified graphical presentation of the PI3K/Akt/mTOR signaling pathway and tumor suppressor phosphatase and tensin homolog (PTEN) actions. ResearchGate. [Link]

-

Poyraz, S., et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

-

Zhang, N., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Viruses. [Link]

-

Firdaus, et al. (2021, January 5). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. J-FOKUS (Jurnal Farmasi, Obat dan Kesehatan). [Link]

-

Dejmek, M., et al. (2018). In vitro methods for testing antiviral drugs. Comprehensive Reviews in Food Science and Food Safety. [Link]

-

Wilson, L., et al. (2022). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Omega. [Link]

-

Islam, M. S., et al. (2020, March 23). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Applied Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchhub.com [researchhub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. ebovir.ca [ebovir.ca]

- 9. Pyrrolidine dithiocarbamate inhibits herpes simplex virus 1 and 2 replication, and its activity may be mediated through dysregulation of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. protocols.io [protocols.io]

- 12. assaygenie.com [assaygenie.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.smolecule.com [pdf.smolecule.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(Cyclohexylmethoxy)pyrrolidine Hydrochloride

Introduction: The Imperative of Rigorous Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous characterization of a molecular entity is the bedrock upon which all subsequent biological and clinical data are built. Small molecules, particularly those containing saturated heterocyclic scaffolds like pyrrolidine, are prevalent in many FDA-approved drugs due to their favorable physicochemical properties.[1] The subject of this guide, 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride, represents a typical candidate molecule that requires meticulous structural verification before its advancement in any research or development pipeline. Its structure, comprising a pyrrolidine ring, a cyclohexyl group, and an ether linkage, presents a unique spectroscopic fingerprint.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As a hydrochloride salt, special attention will be given to the influence of the protonated amine on the spectral features. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this and similar compounds.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum will provide information on the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative proximity. The protonation of the pyrrolidine nitrogen to form the ammonium salt has a significant deshielding effect on adjacent protons.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-N1a, H-N1b | ~3.5 - 3.8 | Multiplet | 2H | Protons on the nitrogen. Exchange with D₂O may broaden or eliminate this signal. In a non-exchanging solvent like DMSO-d₆, this would be a broad singlet. |

| H-C2, H-C5 | ~3.3 - 3.6 | Multiplet | 4H | Protons α to the protonated nitrogen are significantly deshielded. Complex splitting due to coupling with each other and adjacent protons. |

| H-C3 | ~4.0 - 4.2 | Multiplet | 1H | Proton on the carbon bearing the ether oxygen; expected to be downfield. |

| H-C4 | ~2.0 - 2.3 | Multiplet | 2H | Diastereotopic protons on the pyrrolidine ring. |

| H-C7 | ~3.4 - 3.6 | Doublet | 2H | Methylene protons of the methoxy bridge, coupled to H-C8. |

| H-C8 | ~1.6 - 1.8 | Multiplet | 1H | Methine proton on the cyclohexyl ring. |

| H-C9 to H-C13 | ~0.9 - 1.9 | Multiplet | 10H | Complex overlapping signals from the cyclohexyl ring protons. |

Expert Interpretation: The most diagnostic feature of the hydrochloride salt in the ¹H NMR spectrum is the significant downfield shift of the protons on carbons C2 and C5, which are adjacent to the positively charged nitrogen atom.[2] In the free base, these protons would be expected to resonate further upfield. The exact chemical shifts can be influenced by solvent, but the relative positions are predictable.[3] If the spectrum were acquired in a solvent like DMSO-d₆, the N-H protons would be observable, typically as a broad peak, confirming the presence of the ammonium salt.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.[4]

-

Internal Standard: An internal standard is not strictly necessary for structure confirmation but is vital for quantitative analysis (qNMR). If required, a known quantity of a non-interfering standard like TSP or DSS can be added.[5]

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed on the sample to achieve optimal homogeneity and resolution.[6]

-

Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse, an acquisition time of at least 4 seconds, and a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation for accurate integration.[5][7] For a typical small molecule, a 5-second delay is often sufficient.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon environment. The protonation of the nitrogen also influences the chemical shifts of the adjacent carbons.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Notes |

| C2, C5 | ~45 - 50 | Carbons α to the protonated nitrogen are deshielded. |

| C3 | ~75 - 80 | Carbon attached to the ether oxygen. |

| C4 | ~30 - 35 | Pyrrolidine ring carbon. |

| C7 | ~70 - 75 | Methylene carbon of the methoxy bridge. |

| C8 | ~35 - 40 | Methine carbon of the cyclohexyl ring. |

| C9, C13 | ~30 - 35 | Cyclohexyl ring carbons. |

| C10, C12 | ~25 - 30 | Cyclohexyl ring carbons. |

| C11 | ~25 - 28 | Cyclohexyl ring carbon. |

Expert Interpretation: Similar to the proton spectrum, the carbons alpha to the nitrogen (C2 and C5) are expected to shift downfield upon protonation due to the inductive effect of the positive charge.[8] This effect is a key indicator of salt formation when comparing the spectrum to that of the free base. The remaining signals are assigned based on standard chemical shift ranges for aliphatic ethers and cycloalkanes.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Use 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[4]

-

Instrument Setup: The experiment is performed on the same spectrometer as the ¹H NMR.

-

Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves a ¹³C pulse and broadband decoupling of the protons to simplify the spectrum to single lines for each carbon. To ensure accurate integration (if needed), an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[6]

-

Processing: The FID is processed similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most informative region will be that of the N-H stretching and bending vibrations, which are characteristic of the ammonium salt.

Predicted IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Notes |

| ~2930, ~2850 | Strong | C-H stretch | Aliphatic C-H stretching from the cyclohexyl and pyrrolidine rings. |

| ~2700 - 2400 | Strong, Broad | N-H⁺ stretch | A very broad and intense absorption band characteristic of a secondary ammonium salt. This replaces the sharp, weaker N-H stretch of the free amine.[9][10] |

| ~1620 - 1560 | Medium | N-H⁺ bend | Asymmetric bending of the N-H₂⁺ group. This is a key diagnostic peak for the salt form.[9][11] |

| ~1100 | Strong | C-O-C stretch | Ether C-O stretching vibration. |

Expert Interpretation: The IR spectrum of an amine salt is dramatically different from that of its free base. The free secondary amine would show a single, relatively weak and sharp N-H stretch around 3350-3310 cm⁻¹.[12] Upon protonation to the hydrochloride salt, this is replaced by a very prominent, broad "ammonium band" that extends over a wide range from approximately 2700 cm⁻¹ down to 2400 cm⁻¹.[9][13] This broadness is due to extensive hydrogen bonding in the solid state. Additionally, the appearance of a new band in the 1620-1560 cm⁻¹ region, corresponding to the N-H⁺ bending vibration, is a strong confirmation of the salt's formation.[11]

Caption: Workflow for ATR-FTIR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[14] Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum.[15]

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[16][17]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, ionic compounds like amine hydrochlorides.

Predicted Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge) | Ion | Notes |

| 184.1701 | [M+H]⁺ | The protonated molecule of the free base (C₁₁H₂₂NO⁺). This is expected to be the base peak in positive ion mode. The HCl is not observed. |

| 206.1520 | [M+Na]⁺ | An adduct with sodium ions, which are often present as trace impurities. |

Expert Interpretation: In positive ion ESI-MS, the analyte is typically observed as the protonated free base, [M+H]⁺. The hydrochloride salt will dissociate in the spray, and the chloride ion will not be observed in positive mode. Therefore, the mass spectrum will show a peak corresponding to the molecular weight of the free base (183.29 g/mol ) plus the mass of a proton, resulting in an m/z of approximately 184.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing very strong evidence for the chemical formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile.[18] A small amount of formic acid is often added to promote protonation, although it may not be necessary for an amine hydrochloride.[19]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[20][21]

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, and gas-phase ions are produced.[19]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high resolution), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the effects of amine protonation. IR spectroscopy provides rapid confirmation of key functional groups, with the broad N-H⁺ stretching and bending vibrations being unmistakable signatures of the ammonium salt. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight of the parent molecule. By following the detailed protocols and interpretative guidance provided in this document, researchers can ensure the scientific integrity of their work and confidently establish the structure of this and related compounds.

References

- Periasamy, M.

- Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019.

- Infrared Spectrometry.

- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.

- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.

- A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.

- Synthesis of 3-pyrrolines. Organic Chemistry Portal.

- Protonation Sequence of Linear Aliphatic Polyamines by ¹³C NMR Spectroscopy. RSC Publishing.

- The infrared spectra of secondary amines and their salts.

- Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry.

- Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. 2007.

- Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. 2020.

- Can the salt form of my organic compound be determined using NMR?.

- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl

- IR: amines. University of Calgary.

- Mass Spectrometry analysis of Small molecules. SlideShare. 2013.

- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz

- Proton nuclear magnetic resonance. Oxford University Press.

- Sample Preparation Protocol for ESI Accur

- NMR Sample Preparation.

- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic

- Quantitative ¹H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuter

- Everything You Need to Know About

- Quantitative analysis using

- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.

- 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. 2022.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid

- Quantitative NMR Spectroscopy. University of Oxford.

- Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method.

- SOP for Calibration of FT-IR Spectrometer. Pharmaguideline.

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider

- A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.

- Basic Practical NMR Concepts.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. agilent.com [agilent.com]

- 17. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phys.libretexts.org [phys.libretexts.org]

- 21. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of the Pyrrolidine Scaffold and a Framework for In Vivo Evaluation

An Application Guide for the Preclinical Administration of 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs stems from its ability to confer desirable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile scaffold for exploring three-dimensional pharmacophore space.[3][4] As a key structural motif in numerous natural products and synthetic bioactive molecules, derivatives of pyrrolidine are investigated for a vast range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.[2][5]

This document provides a comprehensive guide for the preclinical administration of a novel investigational compound, this compound, in animal models. As a new chemical entity (NCE), establishing robust and reproducible administration protocols is the foundational step for any subsequent pharmacokinetic, pharmacodynamic, and toxicological evaluation. This guide, designed for researchers and drug development professionals, emphasizes the scientific rationale behind protocol design, from vehicle selection to the precise execution of various administration routes, ensuring both data integrity and the highest standards of animal welfare.

Part 1: Pre-formulation and Vehicle Selection Strategy

The success of in vivo studies hinges on the ability to deliver a precise and bioavailable dose of the test compound. This begins with a thorough understanding of the compound's physicochemical properties and the selection of an appropriate delivery vehicle.

Physicochemical Characterization

Before any administration, key properties of this compound must be determined. As a hydrochloride salt, it is anticipated to have improved aqueous solubility compared to its freebase form. A preliminary solubility assessment is critical.

Table 1: Example Solubility Profile for this compound

| Vehicle | Solubility (mg/mL) at 25°C | Observations |

|---|---|---|

| Deionized Water | > 20 mg/mL | Clear Solution |

| Phosphate-Buffered Saline (PBS), pH 7.4 | > 20 mg/mL | Clear Solution |

| 0.9% Saline | > 20 mg/mL | Clear Solution |

| 5% Dextrose in Water (D5W) | > 20 mg/mL | Clear Solution |

| 10% DMSO in Saline | > 50 mg/mL | Clear Solution |

| 20% Solutol HS 15 in Water | > 50 mg/mL | Clear Solution |

| 0.5% Methylcellulose in Water | < 1 mg/mL | Forms a suspension |

Note: This table presents hypothetical data for illustrative purposes. Actual solubility must be determined empirically.

Vehicle Selection: A Stepwise Approach

The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and potential toxicity of the vehicle itself. Parenteral (injected) formulations must be sterile, isotonic, and possess a pH close to physiological levels (6.8-7.2) to minimize irritation and pain.[6]

The following decision-making workflow provides a logical path to selecting an appropriate vehicle.

Caption: Decision tree for selecting an appropriate vehicle.

Part 2: Dose Calculation and Formulation Preparation

Accurate dosing is paramount for reproducible results. All calculations should be clearly documented.

Dose Calculation

-

Determine the Dose (mg/kg): This is based on the study design (e.g., 10 mg/kg).

-

Determine the Dosing Volume (mL/kg): This depends on the animal and route (see Table 2). A common volume for mice is 10 mL/kg for oral and IP routes.[7][8][9]

-

Calculate the Final Concentration (mg/mL):

-

Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

-

Example: For a 10 mg/kg dose at a 10 mL/kg volume, the required concentration is 1 mg/mL.

-

Stock Solution and Final Formulation Preparation

-

Weigh the Compound: Accurately weigh an amount of this compound greater than needed to account for transfer losses.

-

Prepare the Formulation:

-

For Solutions: Dissolve the weighed compound in the chosen vehicle to achieve the final target concentration. Use a volumetric flask for accuracy. If a co-solvent is used, dissolve the compound in the co-solvent first, then add the primary vehicle (e.g., saline) dropwise while vortexing to prevent precipitation.

-

For Suspensions (Oral Gavage Only): Levigate the compound with a small amount of the vehicle (e.g., 0.5% methylcellulose) to create a smooth paste, then gradually add the remaining vehicle while stirring continuously.

-

-

Sterilization: All parenteral (injectable) solutions must be sterile.[9][10] This is achieved by filtering the final formulation through a 0.22 µm syringe filter into a sterile vial.

-

Labeling and Storage: Clearly label the final formulation with the compound name, concentration, vehicle, date of preparation, and storage conditions.

Part 3: Protocols for Administration in Animal Models

The choice of administration route significantly impacts the pharmacokinetic profile of a compound. The following are detailed protocols for common routes used in mice and rats. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Table 2: Recommended Needle Sizes and Maximum Administration Volumes

| Species | Route | Needle Gauge | Max Volume (mL/kg) | Reference(s) |

|---|---|---|---|---|

| Mouse | Oral (PO) | 18-22G (ball-tipped) | 10 | [7][8][11] |

| Intraperitoneal (IP) | 25-27G | 10 | [9] | |

| Intravenous (IV) | 27-30G | 5 (bolus) | [10][12] | |

| Rat | Oral (PO) | 16-18G (ball-tipped) | 10-20 | [7] |

| Intraperitoneal (IP) | 23-25G | 10 | [9][13] |

| | Intravenous (IV) | 25-27G | 5 (bolus) |[12][14] |

Protocol 1: Oral Gavage (PO)

Oral gavage ensures the entire dose is delivered directly to the stomach.[11] Proper technique is essential to prevent injury or accidental administration into the lungs.[8][15]

-

Materials: Appropriate size gavage needle (stainless steel or flexible plastic with a rounded tip), syringe, animal scale.

-

Procedure:

-

Animal Restraint: Firmly but gently restrain the mouse or rat by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to create a straight line from the mouth to the stomach.[11][15]

-

Measure Insertion Depth: Before the first use, measure the gavage needle from the corner of the animal's mouth to the xiphoid process (the bottom of the sternum).[7][11] Mark this length on the needle to prevent over-insertion and stomach perforation.

-

Needle Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[11] The animal will often swallow, which facilitates the passage of the needle into the esophagus.

-

Advancement: Continue to gently pass the needle down the esophagus to the pre-measured depth. Crucially, if any resistance is met, stop immediately, withdraw the needle, and restart. [15] Forcing the needle can cause fatal esophageal perforation.

-

Administer Substance: Once the needle is correctly positioned, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[11]

-

Withdrawal and Monitoring: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress (gasping, labored breathing), which could indicate accidental lung administration.[7][15]

-

Protocol 2: Intraperitoneal Injection (IP)

IP injection allows for rapid absorption of substances into the systemic circulation.

-

Materials: Appropriate size syringe and needle, 70% alcohol wipes, animal scale.

-

Procedure:

-

Animal Restraint: Restrain the mouse or rat to expose the abdomen. For rats, a two-person technique is often preferred.[9] Tilt the animal's head slightly downwards so that the abdominal organs are displaced from the injection site.[16]

-

Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[9][13] This location avoids critical organs such as the cecum (which is typically on the left side) and the bladder.

-

Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[9][16]

-

Aspirate: Gently pull back on the syringe plunger. This is a critical self-validating step.

-

No fluid/blood: The needle is correctly placed in the peritoneal cavity. Proceed to inject.

-

Yellow fluid (urine) or brown/green fluid (intestinal contents): The needle has entered the bladder or intestines. Withdraw the needle, discard the syringe, and re-attempt with fresh materials at a new site.[16]

-

Blood: The needle has entered a blood vessel. Withdraw and re-attempt.[16]

-

-

Administer Substance: Inject the substance smoothly and at a steady rate.

-

Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

-

Protocol 3: Intravenous Injection (IV) - Tail Vein

IV administration provides the most rapid and complete bioavailability. This technique requires skill and practice.

-

Materials: Appropriate size syringe and needle, restraint device, heat source (heat lamp or warming pad), 70% alcohol wipes.

-

Procedure:

-

Animal Preparation: Place the animal in a suitable restraint device. To aid in visualization, warm the tail for 5-10 minutes using a heat lamp or warming pad to induce vasodilation.[12][17] Overheating must be avoided.

-

Identify Injection Site: The two lateral tail veins are the primary sites for injection. Wipe the tail with an alcohol pad to clean the area and improve vein visibility.[14][17]

-

Needle Insertion: With the bevel facing up, align the needle parallel to the vein.[17] Insert the needle at a shallow angle (around 15-30 degrees) into the vein, starting towards the distal (far) end of the tail. This allows for subsequent attempts to be made more proximally (closer to the body) if the first is unsuccessful.[17]

-

Confirm Placement: Proper placement is indicated by a "flash" of blood in the needle hub and the ability to advance the needle smoothly within the vein.[17]

-

Administer Substance: Inject the substance slowly and steadily.[18] A successful injection will show the vein blanching as the solution displaces the blood.[14] If a blister or "bleb" forms under the skin or resistance is felt, the injection is perivascular (outside the vein). Stop immediately. [10] Withdraw the needle and apply gentle pressure before attempting again at a more proximal site.

-

Withdrawal and Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[12][18] Monitor the animal for any adverse reactions.

-

Part 4: Pharmacokinetic and Bioanalytical Considerations

Following administration, understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile is the logical next step.

Pharmacokinetic (PK) Study Workflow

A typical PK study involves administering the compound and collecting blood samples at various time points to measure the drug concentration in plasma.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Bioanalysis

Quantifying pyrrolidine-containing compounds in biological matrices like plasma typically requires a sensitive and selective bioanalytical method. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[19][20] Method development would involve optimizing extraction procedures (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters for this compound.

References

- Protocol for oral fecal gavage to reshape the gut microbiota in mice. (2025). STAR Protocols.

- Oral Gavage In Mice and Rats. (n.d.). University of Arizona IACUC.

- Administration and injection of substances in rats. (2011). Direction des services vétérinaires.

- LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. (n.d.). The University of Queensland.

- INTRAVENOUS TAIL INJECTION. (n.d.). McGill University.

- Determination of pyrrolidinone in plasma by high-performance liquid chromatography. (n.d.). Merck.

- Lateral Tail Vein Injection in Mice and Rats. (n.d.). University of Arizona IACUC.

- Application Notes and Protocols for Oral Gavage Administration in Mice. (n.d.). BenchChem.

- SOP: Mouse Intravenous Injections. (2017). Virginia Tech.

- Oral Gavage in the Mouse. (2016). Florida State University Office of Research.

- SOP 7.8 - Gavage Techniques in Small Animals (Mice). (2013). Queen's University.

- Rodent Tail Vein Injection. (n.d.). University of Louisville.

- Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). UBC Animal Care Services.

- Intraperitoneal Injection in Rats. (2011). Queen's University.

- UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (2020). The University of British Columbia.

- LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. (n.d.). The University of Queensland.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4863.

- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Bioanalytical methods for the analysis of drugs in plasma by LC-MS or LC-MS/MS. (n.d.). ResearchGate.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248386.

-

Singh, P., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103444. Available at: [Link]

- IG035: Guideline on Administration of Substances to Laboratory Animals. (n.d.). University of Notre Dame IACUC.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA.

- Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). University of California, Irvine.

- WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. iris.unipa.it [iris.unipa.it]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. uac.arizona.edu [uac.arizona.edu]

- 15. research.fsu.edu [research.fsu.edu]

- 16. dsv.ulaval.ca [dsv.ulaval.ca]

- 17. research.vt.edu [research.vt.edu]

- 18. research-support.uq.edu.au [research-support.uq.edu.au]

- 19. Determination of pyrrolidinone in plasma by high-performance liquid chromatography. | Merck [merckmillipore.com]

- 20. researchgate.net [researchgate.net]

Application Note & Protocol: Analytical Methods for the Quantification of 3-(Cyclohexylmethoxy)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride, a saturated heterocyclic amine of interest in pharmaceutical development. Due to the compound's lack of a significant UV-absorbing chromophore, this document details robust analytical methodologies employing High-Performance Liquid Chromatography (HPLC) with universal detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step procedures, explaining the rationale behind experimental choices, and outlining validation parameters according to regulatory standards.

Introduction: The Analytical Challenge

This compound is a molecule of interest in medicinal chemistry and drug discovery.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, establishing a reliable and accurate analytical method for its quantification is a critical aspect of quality control, stability testing, and formulation development.[3][4]

The primary analytical challenge presented by this compound is its chemical structure. The molecule is a saturated pyrrolidine derivative, meaning it lacks a chromophore that would allow for straightforward quantification using UV-Vis spectrophotometry or HPLC with a standard UV detector.[5] This necessitates the use of more universal detection methods or a derivatization strategy to introduce a detectable moiety.

This application note presents two validated approaches for the accurate quantification of this compound:

-

Primary Method: A High-Performance Liquid Chromatography (HPLC) method coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or ideally, a Mass Spectrometer (MS).

-

Orthogonal Method: A Gas Chromatography-Mass Spectrometry (GC-MS) method, which provides both separation and structural confirmation, often requiring a derivatization step to improve volatility and chromatographic performance.[6][7]

High-Performance Liquid Chromatography (HPLC) with Universal Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and versatility.[8][9] For non-volatile and thermally labile compounds like this compound, it is the preferred chromatographic technique.

Rationale for Method Selection

Given the absence of a UV chromophore, a universal detector is essential. A Mass Spectrometer (MS) is the detector of choice as it provides selectivity and sensitivity, and can confirm the molecular weight of the analyte.[10][11] Alternatively, CAD or ELSD can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation mode for this polar compound, offering good retention and peak shape.[5]

Experimental Protocol: HPLC-MS

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with a solution of 90:10 (v/v) acetonitrile/water to create a 100 µg/mL stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution with the 90:10 acetonitrile/water diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

-

For the analysis of a formulated product, a suitable extraction procedure would need to be developed and validated.

Instrumentation and Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 70% B over 5 minutes, hold at 70% B for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS Detector | Agilent 6120 Single Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Selected Ion Monitoring (SIM) | [M+H]⁺ of 3-(Cyclohexylmethoxy)pyrrolidine |

Data Analysis and Validation

The quantification is based on the peak area of the analyte from the SIM chromatogram. The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12]

Validation Parameters:

| Parameter | Specification |

| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |

| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate). |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6][13] For polar compounds like amines, derivatization is often necessary to improve volatility and chromatographic peak shape.

Rationale for Method Selection

GC-MS provides excellent selectivity and sensitivity. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the pyrrolidine nitrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Experimental Protocol: GC-MS with Derivatization

Sample Preparation and Derivatization:

-

Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.

-

Pipette 100 µL of the stock solution into a GC vial.

-

Add 100 µL of MSTFA.

-

Cap the vial and heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

Instrumentation and Chromatographic Conditions:

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 40-550 |

Data Analysis and Validation

Quantification can be performed using an internal standard and constructing a calibration curve based on the peak area ratio of the derivatized analyte to the internal standard. The method should be validated following ICH guidelines as detailed for the HPLC method.

Visualizations

Experimental Workflow

Caption: Workflow for quantification of this compound.

Method Selection Logic

Caption: Logic for selecting analytical methods for the analyte.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The primary HPLC-MS method offers high sensitivity and selectivity, while the orthogonal GC-MS method provides confirmation of identity and an alternative quantification strategy. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. It is imperative that any method chosen be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

-

Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. Retrieved from [Link]

- Amin, A. H., El Sheikh, R., Abdel Fattah, G. M., Ali, M., & Basma, M. (2022). spectrophotometric methods for the quantitative determination of memantine hydrochloride in pure form and pharmaceutical formulations. International Journal of Applied Pharmaceutics, 14(2), 206-214.

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... Retrieved from [Link]

- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 66(3), 239-246.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC. Retrieved from [Link]

- Iliaszenko, J., Sokołowska, M., Szlaska, I., & Paruszewski, R. (2000). Gravimetric and spectrophotometric determination of some drugs--tertiary amine hydrochlorides in coated tablets. Acta Poloniae Pharmaceutica, 57(2), 93-95.

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

-

Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

- A Validated RP-HPLC Method for the Estimation of Procyclidine Hydrochloride in Pharmaceutical Dosage Form. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 564-567.

-

Open Access Pub. (n.d.). Validated Analytical Spectrofluorimetric Method for Quantitation of Diphenhydramine HCl in Commercial Dosage Forms. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. Retrieved from [Link]

- Wallach, J., De Paoli, G., & Brandt, S. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 759-773.

-